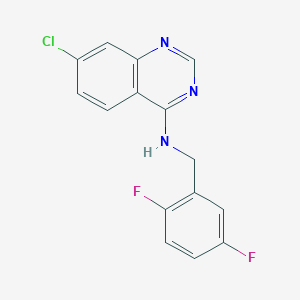

7-chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine is a chemical compound with the molecular formula C14H9ClF2N2S . It has an average mass of 310.750 Da and a monoisotopic mass of 310.014313 Da .

Molecular Structure Analysis

The systematic name for this compound is 7-Chloro-N-(2,5-difluorobenzyl)-1,3-benzothiazol-2-amine . The SMILES representation isc1cc2c (c (c1)Cl)sc (n2)NCc3cc (ccc3F)F . The InChI representation is InChI=1S/C14H9ClF2N2S/c15-10-2-1-3-12-13(10)20-14 (19-12)18-7-8-6-9 (16)4-5-11 (8)17/h1-6H,7H2, (H,18,19) . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 429.4±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.5±3.0 kJ/mol . The flash point is 213.5±31.5 °C . The index of refraction is 1.696 . The molar refractivity is 79.6±0.3 cm3 . The polar surface area is 53 Å2 . The polarizability is 31.5±0.5 10-24cm3 . The surface tension is 57.6±3.0 dyne/cm . The molar volume is 206.8±3.0 cm3 .Applications De Recherche Scientifique

Applications in Medicinal Chemistry and Drug Development

7-chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine, as a derivative of quinazoline, holds significant importance in medicinal chemistry due to its broad spectrum of biological activities. Quinazoline derivatives are known for their anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Recent research has led to the discovery and development of promising quinazoline derivatives for cancer treatment. This research includes patents and peer-reviewed literature emphasizing the inhibition of EGFR and other therapeutic protein targets by quinazoline derivatives, suggesting a promising field for the development of novel quinazoline compounds as anticancer drugs (Ravez et al., 2015).

Potential in Optoelectronic Materials

Quinazoline derivatives have been researched extensively for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for its value in creating novel optoelectronic materials. These derivatives are of significant interest for their electroluminescent properties and potential uses in nonlinear optical materials and colorimetric pH sensors. Such research underscores the vast potential of quinazoline derivatives in the field of optoelectronics, pointing towards a future of innovative material development (Lipunova et al., 2018).

Bioactive Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have drawn considerable attention from researchers due to their significant bioactivities. These compounds, found in more than 200 naturally occurring alkaloids, exhibit a wide range of biological properties such as antitumor, antibacterial, antifungal, antiparasitic, antiviral, antiplatelet, and anti-inflammatory effects. The bioactive properties of these alkaloids highlight their potential in drug development and therapeutic applications, indicating the scope for further exploration in medicinal chemistry (Shang et al., 2018).

Hepatoprotective Potential

A novel quinazoline derivative has been evaluated for its antioxidant capacity and potential hepatoprotective effects against liver toxicity induced by thioacetamide in rats. The study demonstrated a dose-dependent improvement in liver status, inhibition of oxidative stress, and significant reduction in the degree of fibrosis. This suggests the promising hepatoprotective potential of quinazoline derivatives and their role in liver-related therapeutic applications (Salama et al., 2022).

Propriétés

IUPAC Name |

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUKJQQTEJCGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326771 |

Source

|

| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

CAS RN |

477870-06-7 |

Source

|

| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)